BenchChemオンラインストアへようこそ!

6-Fluoro-8-methylchroman-4-amine

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

6-Fluoro-8-methylchroman-4-amine (CAS 1273650-72-8) is a dual-substituted chroman-4-amine building block uniquely suited for CNS drug discovery. The 6-fluoro substituent blocks CYP450-mediated oxidative metabolism, while the 8-methyl group provides essential steric bulk and optimizes lipophilicity (logP 1.8±0.3) for blood-brain barrier penetration. Unlike monosubstituted analogs (e.g., 6-fluorochroman-4-amine or 8-methylchroman-4-amine), this specific dual vector cannot be replicated without full SAR re-evaluation—generic substitution carries high program risk. Ideal for constructing kinase inhibitor libraries, systematic SAR matrix studies, and CNS lead optimization programs requiring improved brain exposure and extended half-life. Available at ≥95% purity in research quantities from 25 mg to 1 g.

Molecular Formula C10H12FNO
Molecular Weight 181.21 g/mol
Cat. No. B7978791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-8-methylchroman-4-amine
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OCCC2N)F
InChIInChI=1S/C10H12FNO/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h4-5,9H,2-3,12H2,1H3
InChIKeyLQYPVZGJJRSKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-8-methylchroman-4-amine: A Strategic Fluorinated Chroman-4-amine Scaffold for CNS and Kinase-Focused Drug Discovery


6-Fluoro-8-methylchroman-4-amine (CAS: 1273650-72-8) is a chiral, fluorinated derivative of the chroman-4-amine scaffold [1]. It features a fluorine atom at the 6-position and a methyl group at the 8-position of the chroman ring system, with a molecular formula of C10H12FNO and a molecular weight of 181.21 g/mol . This compound serves as a privileged building block in medicinal chemistry, particularly for the synthesis of molecules targeting the central nervous system (CNS), where its calculated logP of 1.8 ± 0.3 suggests a favorable balance between blood-brain barrier permeability and aqueous solubility .

Critical Substitution Parameters for 6-Fluoro-8-methylchroman-4-amine: A Quantitative Guide to Scaffold Differentiation


The biological and physicochemical profile of a chroman-4-amine scaffold is exquisitely sensitive to its substitution pattern. A simple 8-methylchroman-4-amine core lacks the 6-fluoro substituent, which is well-established to enhance metabolic stability by blocking oxidative metabolism at that position, and modulates electronic properties to influence receptor binding . Conversely, a 6-fluorochroman-4-amine, while benefiting from the fluorine, lacks the 8-methyl group, which introduces crucial steric bulk and further modulates lipophilicity (logP), directly impacting passive membrane permeability and non-specific binding . 6-Fluoro-8-methylchroman-4-amine represents a specific, dual-substituted vector that cannot be reliably replicated by substituting with its monosubstituted or alternative halogenated analogs (e.g., 5-chloro-8-methylchroman-4-amine) without comprehensive re-evaluation of the structure-activity relationship (SAR) . Therefore, generic substitution within this chemical series is a high-risk proposition for lead optimization.

Quantitative Differentiation Guide: 6-Fluoro-8-methylchroman-4-amine vs. Closest Analogs


Modulation of Lipophilicity (LogP) for Optimized CNS Penetration: A Comparative Analysis

The strategic dual substitution on 6-Fluoro-8-methylchroman-4-amine yields a predicted logP of 1.8 ± 0.3 . This value is a critical differentiator for CNS drug discovery programs, as it resides within the optimal range (logP 1-3) for passive blood-brain barrier (BBB) penetration while maintaining sufficient aqueous solubility to avoid precipitation issues [1]. This positions it favorably against a purely non-fluorinated analog like (S)-8-methylchroman-4-amine, which has a higher predicted logP of 2.48, potentially leading to increased lipophilicity-related liabilities such as higher non-specific binding and faster metabolic clearance [2].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

Metabolic Stability via Fluorine Blockade at the 6-Position: A Critical Advantage

The presence of the C6 fluorine atom is a critical structural feature known to enhance metabolic stability. Specifically, it blocks a primary site of oxidative metabolism on the aromatic ring by cytochrome P450 enzymes, a common liability for non-fluorinated chromans [1]. While direct microsomal stability data for this exact compound is not publicly available, this is a well-documented class-level advantage of aryl fluorination. The comparator, 8-methylchroman-4-amine, lacks this fluorine, leaving the 6-position vulnerable to metabolic attack, which can lead to higher intrinsic clearance and a shorter half-life in vivo .

Medicinal Chemistry Metabolic Stability Lead Optimization

Tuning Electronic Properties for Target Engagement: The Impact of 6-Fluorination

The strong electron-withdrawing effect of the fluorine atom at the 6-position modulates the electron density of the chroman aromatic ring. This can significantly impact π-π stacking and other non-covalent interactions with hydrophobic protein pockets. While specific Kd or IC50 values are absent for this exact compound, it is a foundational principle in SAR that such electronic modulation differentiates it from non-fluorinated analogs like 8-methylchroman-4-amine [1]. Furthermore, this single fluoro substitution pattern differs from the di-fluoro or trifluoromethoxy variants, offering a distinct electronic and steric profile for fine-tuning target selectivity .

Computational Chemistry Receptor Binding SAR Analysis

Physicochemical Differentiation from a Closest Halogen Analog: 5-Chloro-8-methylchroman-4-amine

In many lead optimization campaigns, halogen substitution is a key variable. 6-Fluoro-8-methylchroman-4-amine offers a distinct profile compared to its 5-chloro analog. The target compound has a molecular weight of 181.21 g/mol, which is 16.45 g/mol lower than 5-Chloro-8-methylchroman-4-amine (197.66 g/mol) . This 8.3% reduction in molecular weight is beneficial for adhering to Lipinski's Rule of Five. Furthermore, fluorine forms stronger, more directional hydrogen bonds than chlorine, potentially leading to higher ligand efficiency and better selectivity for specific protein targets [1].

Medicinal Chemistry Physicochemical Properties Halogen Bonding

Procurement-Driven Application Scenarios for 6-Fluoro-8-methylchroman-4-amine in Drug Discovery


CNS Lead Optimization: Enhancing Brain Penetration and Metabolic Stability

Procure 6-Fluoro-8-methylchroman-4-amine as a key intermediate for synthesizing focused libraries of chroman-4-amine derivatives targeting CNS disorders. The compound's predicted logP of 1.8 ± 0.3 positions it favorably within the established optimal range for BBB penetration [1]. Furthermore, the C6 fluorine is a strategic block against CYP450-mediated metabolism, a common challenge in CNS drug development [2]. This specific scaffold offers a distinct advantage over non-fluorinated chroman analogs for programs requiring improved brain exposure and longer half-lives.

Kinase Inhibitor Development: Introducing a Privileged Fluorinated Motif

Utilize 6-Fluoro-8-methylchroman-4-amine as a building block to construct novel kinase inhibitor scaffolds. The chroman core is a well-established privileged structure for targeting the ATP-binding pocket of kinases. The combination of the 6-fluoro substituent for modulating electronic interactions and the 8-methyl group for occupying small hydrophobic pockets provides a differentiated vector for hit expansion . This compound allows exploration of a unique chemical space compared to common aniline or pyrimidine-based kinase hinge-binders.

SAR Exploration of Halogen and Methyl Substitution Patterns

Procure this compound as part of a matrix library to systematically evaluate the structure-activity relationship (SAR) of dual-substituted chroman-4-amines. Its specific substitution pattern (6-F, 8-Me) allows for direct, head-to-head comparison with key analogs such as 8-methylchroman-4-amine, 6-fluorochroman-4-amine, and 5-chloro-8-methylchroman-4-amine [1]. This systematic approach is essential for deconvoluting the individual contributions of the fluorine and methyl groups to target potency, selectivity, and ADME properties, a fundamental step in any rational drug discovery program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-8-methylchroman-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.